Chloro{[(1S,2S)-(+)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(mesitylene)ruthenium(II)
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Overview
Description
Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II) is a complex organometallic compound that features a ruthenium center coordinated with a chiral amine ligand, a toluenesulfonyl amide group, and a mesitylene ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II) typically involves the following steps:
Ligand Preparation: The chiral amine ligand, (1S,2S)-(+)-2-amino-1,2-diphenylethylamine, is synthesized through a series of organic reactions starting from commercially available precursors.
Complex Formation: The ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a base to form the desired complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing industrial purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II) can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states, which can alter the reactivity of the complex.
Reduction: The compound can be reduced under specific conditions, leading to changes in its coordination environment.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state ruthenium complexes, while substitution reactions can yield new complexes with different ligands.
Scientific Research Applications
Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II) has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and C-H activation reactions.
Medicinal Chemistry:
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II) exerts its effects involves the coordination of the ruthenium center with various substrates. This coordination can activate the substrates towards specific chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Chloro{(1R,2R)-(-)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II): This compound is a diastereomer of the title compound and has similar properties but different stereochemistry.
Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(benzene)ruthenium(II): This compound has a different ligand (benzene instead of mesitylene) but similar overall structure.
Uniqueness
The uniqueness of Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II) lies in its specific combination of ligands and chiral centers, which confer distinct reactivity and selectivity in various chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H29ClN2O3RuS |
---|---|
Molecular Weight |
634.2 g/mol |
IUPAC Name |
2-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;ruthenium(2+);1,3,5-trimethylbenzene |
InChI |
InChI=1S/C21H19ClN2O3S.C9H12.Ru/c22-17-12-15(21(24)25)11-16(20(17)28(26)27)18(13-7-3-1-4-8-13)19(23)14-9-5-2-6-10-14;1-7-4-8(2)6-9(3)5-7;/h1-12,18-19H,23H2,(H3,24,25,26,27);4-6H,1-3H3;/q;;+2/p-2/t18-,19+;;/m0../s1 |
InChI Key |
DTEOZKHTAJZKEU-DPSPSOFVSA-L |
Isomeric SMILES |
CC1=CC(=CC(=C1)C)C.C1=CC=C(C=C1)[C@@H](C2=C(C(=CC(=C2)C(=O)[NH-])Cl)S(=O)[O-])[C@@H](C3=CC=CC=C3)N.[Ru+2] |
Canonical SMILES |
CC1=CC(=CC(=C1)C)C.C1=CC=C(C=C1)C(C2=C(C(=CC(=C2)C(=O)[NH-])Cl)S(=O)[O-])C(C3=CC=CC=C3)N.[Ru+2] |
Origin of Product |
United States |
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